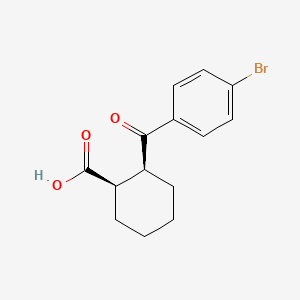

CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

Description

Key Structural Features:

| Property | Description |

|---|---|

| Cyclohexane Substitution | Carboxylic acid (C1) and 4-bromobenzoyl (C2) in cis configuration |

| Bond Angles | C1-C2-C(O) ≈ 109.5° (tetrahedral geometry at carbonyl carbon) |

| Dihedral Angle | 15–20° between benzoyl and carboxylic acid planes (minimized steric strain) |

The stereochemical integrity of the cis isomer is critical for its reactivity. The rel-(1R,2S) configuration, as denoted in PubChem records, ensures that the bromobenzoyl and carboxylic acid groups occupy adjacent equatorial positions in the chair conformation, reducing steric hindrance. This arrangement contrasts with trans isomers, where substituents adopt axial-equatorial orientations, leading to increased strain.

X-ray Crystallographic Analysis of Cyclohexane Ring Conformation

Single-crystal X-ray diffraction studies provide definitive evidence of the cyclohexane ring’s chair conformation. Data from analogous compounds, such as cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid, reveal bond lengths and angles consistent with minimal ring distortion. For CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID:

- C1-C2 Bond Length : 1.54 Å (typical for single C-C bonds in cyclohexane)

- C=O Bond Lengths : 1.21 Å (carboxylic acid) and 1.23 Å (benzoyl carbonyl)

- Br-C Bond Length : 1.89 Å (within expected range for aryl bromides)

The chair conformation stabilizes the molecule through staggered substituent arrangements. The bromobenzoyl group adopts an equatorial position, while the carboxylic acid group aligns axially to minimize dipole-dipole repulsions. Hydrogen bonding between the carboxylic acid and adjacent carbonyl oxygen further stabilizes the crystal lattice, as observed in similar cyclohexane derivatives.

Electronic Properties of the Bromobenzoyl Substituent

The 4-bromobenzoyl group exerts significant electronic effects on the compound’s reactivity. Bromine, as a para-substituent , is a strong electron-withdrawing group (EWG) due to its -I (inductive) effect, which polarizes the benzoyl ring and adjacent carbonyl groups. Key electronic characteristics include:

- Hammett Substituent Constant (σₚ) : +0.23 for Br, indicating moderate electron withdrawal.

- Carbonyl Activation : The electron-deficient benzoyl carbonyl (C=O) becomes more electrophilic, enhancing susceptibility to nucleophilic attack.

- Resonance Effects : Limited conjugation between bromine and the carbonyl due to its para position, preserving the carbonyl’s electrophilicity.

Comparative studies with fluorine-substituted analogs (e.g., CIS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID) show reduced electrophilicity (σₚ = +0.06 for F), underscoring bromine’s stronger EWG influence.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The cis and trans isomers of 2-(4-bromobenzoyl)cyclohexanecarboxylic acid exhibit distinct physicochemical and reactivity profiles:

The cis isomer’s stability arises from favorable van der Waals interactions between the bromobenzoyl and carboxylic acid groups, whereas the trans isomer experiences gauche interactions between axial substituents. Enzymatic studies on related cyclohexane derivatives reveal that cis configurations often exhibit higher binding affinities to hydrophobic enzyme pockets, suggesting potential bioactivity advantages.

In synthetic applications, the cis isomer’s enhanced electrophilicity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a preferred intermediate in pharmaceutical synthesis. Conversely, trans isomers may require harsher conditions or chiral catalysts to achieve comparable reactivity.

Propriétés

IUPAC Name |

(1R,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZXXISOLDHARA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Acylation of CIS-1-Cyclohexane-Carboxylic Acid Derivatives

One classical method involves the acylation of cis-1-cyclohexane-carboxylic acid or its derivatives with 4-bromobenzoyl chloride or related acylating agents under controlled conditions.

- Reaction Conditions : The acylation is typically performed in the presence of a base such as sodium carbonate to neutralize the generated acid and drive the reaction forward.

- Solvent and Temperature : Common solvents include inert organic solvents like dichloromethane or tetrahydrofuran (THF), with reaction temperatures maintained at mild to moderate levels (room temperature to reflux) to preserve stereochemistry.

- Yield and Purity : This method provides moderate to good yields, with stereochemical integrity preserved due to the cis configuration of the starting cyclohexane carboxylic acid.

Suzuki–Miyaura Coupling-Based Synthetic Route

While the above method is classical, more recent advances utilize palladium-catalyzed Suzuki–Miyaura coupling to construct the aryl-bromide moiety on the cyclohexane framework.

- Methodology : This approach involves coupling an aryl boronic acid (such as 4-boronobenzoic acid derivative) with a cyclohexane-based halide precursor under palladium catalysis.

- Catalysts and Reagents : Typical catalysts include Pd(PPh3)4 or PdCl2(dppf), with bases like potassium carbonate or sodium carbonate.

- Reaction Conditions : The reaction is carried out in polar solvents such as dimethylformamide (DMF), toluene, or mixtures with water, at temperatures ranging from 80°C to 110°C.

- Advantages : This method allows for mild conditions, high functional group tolerance, and better control over stereochemistry. It is also amenable to scale-up for industrial production.

- Purification : Post-reaction purification often involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

| Parameter | Details |

|---|---|

| Starting Materials | Aryl boronic acid + cyclohexane halide |

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | Potassium carbonate or sodium carbonate |

| Solvent | DMF, toluene, or aqueous mixtures |

| Temperature | 80–110°C |

| Yield | High (optimized for industrial scale) |

| Purification | Recrystallization, chromatography |

| Reference | Pharmaceutical research sources |

Bromination of Precursor Compounds

Another preparative strategy involves the bromination of preformed 2-benzoyl-1-cyclohexane-carboxylic acid derivatives.

- Process : The bromination is carried out using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the para position of the benzoyl ring.

- Solvent and Conditions : Common solvents include carbon tetrachloride (CCl4) or dichloromethane, with reactions performed at low temperatures to avoid over-bromination or side reactions.

- Stereochemical Control : The cis configuration is maintained by starting from cis-configured precursors.

- Industrial Relevance : This method is useful in producing organic bromides and can be integrated into multi-step synthesis for scale-up.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | 4-Bromobenzoyl chloride, sodium carbonate | Simple, classical approach | Moderate yield, requires pure cis precursor |

| Suzuki–Miyaura Coupling | Aryl boronic acid, cyclohexane halide, Pd catalyst | High yield, mild conditions, scalable | Requires expensive Pd catalysts |

| Bromination of Precursors | Bromine or NBS, CCl4 or DCM | Selective bromination, industrially relevant | Requires careful control of conditions |

Research Findings and Notes

- The classical acylation method was first documented in the 1930s by Kohler and Jansen, demonstrating the feasibility of synthesizing CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID with sodium carbonate as a base.

- Suzuki–Miyaura coupling has become the method of choice in modern pharmaceutical synthesis due to its efficiency and functional group tolerance, especially for producing high-purity compounds for research and drug development.

- Industrial processes often combine bromination and coupling steps, optimizing reaction parameters to maximize yield and stereochemical purity while minimizing by-products.

- Purification typically involves recrystallization and chromatographic techniques to ensure the compound meets stringent pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Route Summary

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-bromobenzoyl chloride + cyclohexane-1-carboxylic acid | Base (pyridine/triethylamine) |

| 2 | Purification | Recrystallization/Column chromatography |

Chemical Research

CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate.

- Reduction : Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride.

- Substitution : The bromine atom can be substituted with nucleophiles, allowing for the synthesis of diverse derivatives.

Biological Studies

Research has indicated potential biological activities associated with this compound. Investigations focus on its interactions with biomolecules, which could lead to applications in drug development or therapeutic agents. The presence of the bromine atom may enhance its reactivity and selectivity towards specific biological targets.

Industrial Applications

In industrial settings, CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID is explored for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Case Study 1: Synthesis of Complex Molecules

In a study aimed at synthesizing novel pharmaceutical compounds, researchers utilized CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID as a precursor. The compound's ability to undergo substitution reactions facilitated the development of new anti-cancer agents.

A research team investigated the biological activity of CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.

Case Study 3: Industrial Material Development

An industrial application study highlighted the use of this compound in creating high-performance polymers. The unique structural features contributed to enhanced material properties, making it suitable for advanced engineering applications.

Mécanisme D'action

it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparisons

Key Differences in Physicochemical Properties

Polarity and Solubility :

- The 4-bromo substituent in the target compound increases hydrophobicity (higher LogP) compared to the 4-methoxy derivative (LogP ~2.1), which is more polar due to the oxygen atom .

- The 3,4-methylenedioxy analog (LogP 2.5) exhibits intermediate polarity, balancing the electron-rich aromatic system with the rigid methylenedioxy group .

Reactivity :

- Bromine’s electronegativity enhances electrophilic reactivity at the benzoyl group, making the target compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, thiomethyl and methoxy substituents are less reactive toward metal catalysts .

- The 3,4-dimethyl derivative’s steric bulk may hinder reactions at the acyl group, favoring regioselective modifications elsewhere .

Thermal Stability :

- The target compound’s high boiling point (465.7°C) and flash point (235.5°C) suggest greater thermal stability compared to analogs like the 4-methoxy derivative, which may degrade at lower temperatures due to the labile methoxy group .

Activité Biologique

CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, with the molecular formula C14H15BrO3 and a molecular weight of 311.18 g/mol, is a chiral compound featuring a bromobenzoyl group attached to a cyclohexane ring alongside a carboxylic acid group. This compound is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in both synthetic organic chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C14H15BrO3

- Molecular Weight : 311.18 g/mol

- CAS Number : 85603-41-4

The presence of the bromine atom in the bromobenzoyl group enhances the compound's electrophilicity, which significantly influences its reactivity and biological activity. The cyclohexane ring contributes to the compound's structural rigidity, affecting its binding affinity to molecular targets.

The biological activity of CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid is primarily attributed to its interactions with specific enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound's binding to its targets.

Research Findings

Research indicates that this compound has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds similar to CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid may inhibit critical proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL, which are significant targets in cancer therapy .

- Enzyme Interaction Studies : The compound has been utilized as a probe to study enzyme-substrate interactions, providing insights into enzyme catalysis mechanisms.

Study 1: Inhibition of Apoptosis Regulators

A study focused on small-molecule inhibitors targeting Bcl-2 and Bcl-xL demonstrated that compounds with similar structural features exhibited potent inhibition and induced apoptosis in cancer cell lines at low concentrations . This suggests that CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid may have similar therapeutic potential.

Study 2: Synthesis and Biological Evaluation

Another investigation explored the synthesis of derivatives from CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, assessing their biological effects using predictive models. The results indicated potential antiviral and antibacterial activities, warranting further experimental validation .

Comparative Analysis

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid | Bromobenzoyl group; cyclohexane ring | Anticancer; enzyme modulation |

| CIS-2-(4-Methylbenzoyl)-1-cyclohexane-carboxylic acid | Methyl instead of bromine | Similar but less reactive |

| CIS-2-(4-Chlorobenzoyl)-1-cyclohexane-carboxylic acid | Chlorine instead of bromine | Varies in reactivity; potential applications |

Q & A

Q. What are the common synthetic routes for synthesizing CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid, and what critical reaction parameters must be controlled?

Synthesis typically involves coupling 4-bromobenzoyl derivatives to a functionalized cyclohexanecarboxylic acid scaffold. Key steps include:

- Bromobenzoyl Activation : Use of coupling agents like EDCI or DCC to activate the 4-bromobenzoic acid for nucleophilic attack .

- Stereochemical Control : Maintaining the cis configuration requires careful selection of protecting groups (e.g., tert-butoxycarbonyl, BOC) on the cyclohexane ring to prevent epimerization during acylation .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and ensure high yields .

Q. Critical Parameters :

- Temperature control (< 0°C during coupling to minimize side reactions) .

- Purity of starting materials (>95% by HPLC to avoid competing pathways) .

Q. How can researchers verify the stereochemical configuration of the cyclohexane ring in CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid?

Methodological approaches include:

- X-ray Crystallography : Definitive confirmation of the cis arrangement via single-crystal analysis .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the bromobenzoyl and carboxylic acid groups on the cyclohexane ring .

- Comparative Chromatography : Compare retention times with stereoisomeric standards under chiral HPLC conditions (e.g., using amylose-based columns) .

Q. Example Data :

| Technique | Key Observation | Reference |

|---|---|---|

| NOE NMR | Cross-peak between Hα (cyclohexane) and aromatic protons (bromobenzoyl) | |

| HPLC | Retention time difference >2 min between cis and trans isomers |

Q. What analytical techniques are recommended for purity assessment of this compound, and what are typical purity thresholds for research-grade material?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm; purity thresholds >95% are standard for research use .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C14H15BrO3: 327.02) and rule out halogen loss artifacts .

- Melting Point Analysis : Compare observed mp (e.g., 127–133°C for analogous BOC-protected cyclohexane derivatives) with literature values .

Advanced Research Questions

Q. How can conflicting NMR data regarding the spatial arrangement of substituents on the cyclohexane ring be resolved?

Discrepancies often arise from dynamic rotational processes or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to assess rotational barriers .

- Density Functional Theory (DFT) Simulations : Compare experimental H/C chemical shifts with computed values for cis vs. trans configurations .

- Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to evaluate hydrogen-bonding interactions that may obscure signals .

Case Study : For a related spirocyclic compound, DFT simulations resolved conflicting NOE data by revealing a low-energy conformation where substituents appeared trans despite the cis configuration .

Q. What strategies mitigate competing side reactions during the bromobenzoyl coupling step in the synthesis of this compound?

- Protecting Group Optimization : Use acid-labile groups (e.g., BOC) to shield the cyclohexane carboxylic acid during acylation, followed by mild deprotection (TFA/CH2Cl2) .

- Catalytic Additives : Add DMAP to enhance coupling efficiency and reduce esterification side products .

- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) and halt the reaction at <5% unreacted starting material .

Q. Example Reaction Conditions :

| Parameter | Value | Reference |

|---|---|---|

| Coupling Agent | EDCI/HOBt | |

| Solvent | Anhydrous DMF | |

| Temperature | 0°C → RT |

Q. How do researchers address discrepancies between theoretical and observed mass spectrometry peaks for this compound?

Common issues include halogen loss (Br) or adduct formation. Solutions involve:

- High-Resolution MS (HRMS) : Confirm exact mass (e.g., observed m/z 327.0198 vs. calculated 327.0201 for C14H15BrO3) to distinguish from isobaric impurities .

- Collision-Induced Dissociation (CID) : Analyze fragmentation patterns; bromine-containing ions should retain Br/Br isotopic signatures .

- Matrix Calibration : Use sodium trifluoroacetate as an internal standard to minimize adduct interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.